4,7,10-Tridecatrien-1-ol, acetate

Übersicht

Beschreibung

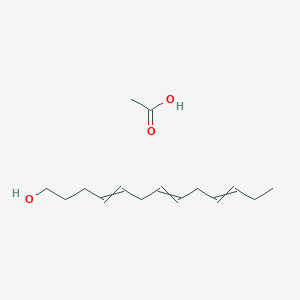

4,7,10-Tridecatrien-1-ol, acetate is a chemical compound known for its role as a sex pheromone in certain insect species, particularly the potato tuber moth (Phthorimaea operculella) . This compound is characterized by its long aliphatic chain with multiple double bonds, making it a volatile and biologically active molecule.

Vorbereitungsmethoden

The synthesis of 4,7,10-Tridecatrien-1-ol, acetate involves several steps, typically starting from simpler organic molecules. One common method includes the stereoselective synthesis from alkyne precursors . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct configuration of double bonds. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

4,7,10-Tridecatrien-1-ol, acetate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group into a carbonyl group, using reagents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form saturated derivatives, typically using hydrogen gas in the presence of a metal catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various derivatives of the original compound with altered functional groups.

Wissenschaftliche Forschungsanwendungen

4,7,10-Tridecatrien-1-ol, acetate is widely used in scientific research, particularly in the field of pest management. As a sex pheromone, it is employed to control populations of the potato tuber moth by disrupting their mating behaviors . Additionally, this compound is used in studies related to chemical ecology, where researchers investigate the interactions between organisms and their chemical environment . Its applications extend to the development of environmentally friendly pesticides and integrated pest management strategies .

Wirkmechanismus

The mechanism of action of 4,7,10-Tridecatrien-1-ol, acetate involves its role as a signaling molecule. In the case of the potato tuber moth, the compound is released by female moths to attract males for mating. The molecular targets are olfactory receptors in the male moths, which detect the pheromone and trigger behavioral responses . The pathways involved include the activation of sensory neurons and subsequent neural processing that leads to the attraction behavior.

Vergleich Mit ähnlichen Verbindungen

4,7,10-Tridecatrien-1-ol, acetate is unique due to its specific structure and biological activity. Similar compounds include:

4,7,10-Tridecadiene-1-ol acetate: Another sex pheromone of the potato tuber moth, differing by the presence of only two double bonds.

4,7,10-Tridecatrien-1-ol: The non-acetate form of the compound, which may have different volatility and activity profiles.

These compounds share similar uses in pest management but differ in their chemical properties and effectiveness.

Biologische Aktivität

4,7,10-Tridecatrien-1-ol, acetate is a chemical compound primarily recognized for its role as a sex pheromone in certain insect species, notably the potato tuber moth (Phthorimaea operculella). This compound has garnered significant attention in pest management and ecological studies due to its unique biological activity and potential applications in sustainable agriculture.

Chemical Structure and Properties

- IUPAC Name : Acetic acid; trideca-4,7,10-trien-1-ol

- Molecular Formula : C15H26O3

- CAS Number : 61188-11-2

The compound's structure features a long carbon chain with three double bonds, contributing to its volatility and olfactory properties. These characteristics are crucial for its function as a pheromone, allowing it to effectively attract male moths over considerable distances.

This compound acts as a signaling molecule . Female potato tuber moths release this compound to attract males for mating. The mechanism involves:

- Detection by Olfactory Receptors : Male moths possess specialized olfactory receptors that detect the pheromone.

- Behavioral Response : Upon detecting the pheromone, males exhibit increased mating behaviors, which can be disrupted by synthetic versions of the pheromone in pest management strategies.

Biological Activity in Pest Management

The primary application of this compound is in integrated pest management (IPM) . Its use as a sex pheromone allows for:

- Mating Disruption : By releasing synthetic pheromones in agricultural fields, the natural mating process can be disrupted, leading to reduced pest populations.

- Targeted Trapping : The compound can be used in traps to capture male moths, thereby decreasing their population without the need for broad-spectrum insecticides.

Research Findings and Case Studies

Numerous studies have highlighted the effectiveness of this compound in controlling potato tuber moth populations:

-

Field Studies : Research has demonstrated that traps baited with this compound significantly increase the capture rates of male potato tuber moths compared to unbaited traps. For instance:

- A study by Yamaoka et al. (1976) isolated and identified the sex pheromone components and confirmed their efficacy through field trapping experiments.

- Subsequent studies showed that mixtures of this compound with other pheromones enhance trapping efficiency due to synergistic effects.

- Synthesis and Application : The synthesis of this compound has been optimized to ensure high stereoselectivity. Research by Gao et al. (2018) introduced new synthetic routes that improve yield and purity, making it more accessible for commercial applications.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 4E,7Z-tridecadiene-1-ol acetate | Contains fewer double bonds | Similar pheromonal activity |

| 4E,7Z,10Z-tridecatriene-1-ol acetate | More similar to 4,7,10-tridecatrien-1-ol acetate | Enhanced attraction in specific ratios |

These compounds share similar uses but differ in their effectiveness based on environmental conditions and specific insect responses.

Eigenschaften

IUPAC Name |

acetic acid;trideca-4,7,10-trien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14;1-2(3)4/h3-4,6-7,9-10,14H,2,5,8,11-13H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATGTTMKOCJRRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCO.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the compound (E,Z,Z)-4,7,10-Tridecatrien-1-ol acetate?

A1: (E,Z,Z)-4,7,10-Tridecatrien-1-ol acetate is a key component of the sex pheromone blend produced by the female potato tuberworm moth, Phthorimaea operculella. [] This insect species is a significant agricultural pest, causing considerable damage to potato crops worldwide. Understanding the synthesis and activity of this pheromone component is crucial for developing effective pest control strategies, such as mating disruption, which can help reduce reliance on traditional pesticides.

Q2: Can you describe the research presented in the paper "A New Stereoselective Synthesis of (E,Z,Z)-4,7,10-Tridecatrien-1-ol Acetate, Component of the Sex Pheromone of Phthorimaea operculella"?

A2: This paper [] focuses on developing a novel and efficient method for synthesizing (E,Z,Z)-4,7,10-Tridecatrien-1-ol acetate in a laboratory setting. The researchers aimed to achieve high stereoselectivity, meaning they sought to control the spatial arrangement of atoms around the double bonds within the molecule. This control is vital because insects are highly sensitive to the precise structure of pheromones, and even small variations can drastically reduce their effectiveness. The paper likely details the specific chemical reactions and conditions used in their synthesis method and may compare its efficacy and efficiency to previously existing methods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.